4-(4-フルオロベンゾイル)-3-ヒドロキシ-1-(3-モルホリノプロピル)-5-フェニル-1H-ピロール-2(5H)-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

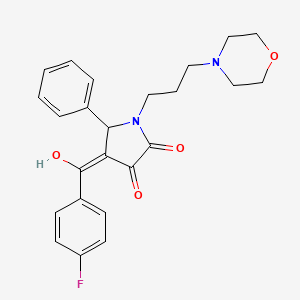

4-(4-fluorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H25FN2O4 and its molecular weight is 424.472. The purity is usually 95%.

BenchChem offers high-quality 4-(4-fluorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 抗がん作用: 研究者らは、この化合物が抗がん剤としての可能性を調査しています。 そのユニークな構造と細胞成分との相互作用は、腫瘍の増殖や転移を阻害する可能性があります .

- 神経保護効果: 研究では、この化合物が酸化ストレス、炎症、または興奮毒性からニューロンを保護できるかどうかを調べています。 神経伝達物質受容体との相互作用は、神経保護をもたらす可能性があります .

医薬品化学と創薬

神経科学と神経薬理学

要約すると、4-(4-フルオロベンゾイル)-3-ヒドロキシ-1-(3-モルホリノプロピル)-5-フェニル-1H-ピロール-2(5H)-オンは、創薬から材料科学まで、さまざまな科学分野で有望です。 その多面的な用途は、研究とイノベーションの進歩における重要性を強調しています . さらに詳しい情報が必要な場合や、追加の質問がある場合は、お気軽にお問い合わせください!😊

生物活性

4-(4-Fluorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-2(5H)-one, with the chemical formula C26H29FN2O6 and CAS number 371115-82-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C26H29FN2O6 |

| Molecular Weight | 484.52 g/mol |

| Density | 1.293 g/cm³ (predicted) |

| Boiling Point | 658 °C (predicted) |

| pKa | 4.50 (predicted) |

Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:

- Inhibition of Lipoxygenase (LOX) : The compound has shown moderate anti-lipoxygenase activity, which is crucial for the management of inflammatory conditions. In vitro studies demonstrated that it could inhibit soybean lipoxygenase effectively at concentrations around 38 µM, suggesting its potential as an anti-inflammatory agent .

- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, which is vital for combating oxidative stress-related diseases. Comparative studies indicated that it possesses moderate radical-scavenging activity, enhancing its profile as a protective agent against oxidative damage .

- Drug-Likeness and Bioavailability : In silico analyses suggest that the compound adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties such as oral bioavailability and good absorption characteristics .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

Antioxidant Activity

A study assessed the antioxidant activity of the compound alongside its pyrrole precursor. The results showed a significant increase in radical-scavenging activity due to the structural modifications introduced by the fluorobenzoyl and morpholinopropyl groups .

Anti-inflammatory Effects

The anti-inflammatory potential was highlighted through LOX inhibition assays, where the compound demonstrated effective inhibition compared to standard reference compounds like nordihydroguaiaretic acid (NDGA). This suggests that it may serve as a lead compound for developing new anti-inflammatory drugs .

Case Studies

- In Vitro Assays : In a series of in vitro experiments, the compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, it exhibited significant cytotoxicity against SW480 and HCT116 cancer cells with IC50 values indicating strong potential for further development in cancer therapy .

- Mechanistic Insights : Further mechanistic studies revealed that the compound's structure allows it to interact with key signaling pathways involved in inflammation and cancer progression, making it a candidate for dual-action therapies targeting both conditions .

特性

IUPAC Name |

(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN2O4/c25-19-9-7-18(8-10-19)22(28)20-21(17-5-2-1-3-6-17)27(24(30)23(20)29)12-4-11-26-13-15-31-16-14-26/h1-3,5-10,21,28H,4,11-16H2/b22-20+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIJFRGNLFUGPP-LSDHQDQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCCN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。